molecular formula C15H14O3 B2924524 3-(4-Hydroxy-[1,1'-biphenyl]-3-yl)propanoic Acid CAS No. 1228970-34-0

3-(4-Hydroxy-[1,1'-biphenyl]-3-yl)propanoic Acid

Cat. No.: B2924524
CAS No.: 1228970-34-0
M. Wt: 242.274
InChI Key: HYOZVLNXPSFCPV-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid is a carboxylic acid derivative featuring a biphenyl core substituted with a hydroxyl group at the 4′-position and a propanoic acid moiety at the 3-position of the adjacent phenyl ring.

Properties

IUPAC Name

3-(2-hydroxy-5-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-8-6-12(11-4-2-1-3-5-11)10-13(14)7-9-15(17)18/h1-6,8,10,16H,7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOZVLNXPSFCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the above-mentioned reactions, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(4-Hydroxy-[1,1’-biphenyl]-3-yl)propanoic Acid can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Esters or ethers.

Scientific Research Applications

3-(4-Hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid is an organic compound with a biphenyl structure, a hydroxyl group, and a propanoic acid moiety, with the molecular formula C15H14O3C_{15}H_{14}O_3 and a molecular weight of 242.27 g/mol. It is a white to pale grey solid with a melting point between 132 and 135 °C. The compound has potential applications in pharmaceuticals and materials science because of its unique structure and biological activities.

Potential Applications

This compound exhibits various biological activities and has potential applications in different fields:

  • Anti-inflammatory and antioxidant properties Research has indicated that this compound exhibits anti-inflammatory and antioxidant properties, which are attributed to its biphenyl structure that allows interactions with biological membranes and cellular components. Its ability to modulate oxidative stress pathways makes it a candidate for further investigation in therapeutic applications related to chronic diseases.
  • Interaction with biological targets Interaction studies suggest that this compound may interact with enzymes involved in inflammatory pathways and cellular signaling mechanisms. Further studies using techniques such as molecular docking and spectroscopy are necessary to elucidate these interactions in detail.
  • Antimicrobial agent development 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives are promising scaffolds for developing antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . Derivatives containing heterocyclic substituents show potent and broad-spectrum antimicrobial activity, including activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species .

Related Compounds

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its biphenyl framework combined with hydroxyl and carboxylic functional groups, which may confer specific biological activities not observed in simpler phenolic compounds.

HMCA conversion

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-[1,1’-biphenyl]-3-yl)propanoic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Key Features

The compound’s structural analogs differ in substituent type, position, and backbone complexity. Key examples include:

Table 1: Structural Comparison

Compound Name Substituents/Backbone Molecular Formula Molecular Weight Key Features
3-(4-Hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid 4′-OH, biphenyl, propanoic acid C₁₅H₁₄O₃ 242.27 Biphenyl core enhances hydrophobicity; hydroxyl and carboxylic acid confer polarity.
3-(4-Hydroxyphenyl)propanoic acid Single phenyl, 4-OH, propanoic acid C₉H₁₀O₃ 166.17 Simpler structure with higher aqueous solubility.
3-{[1,1'-biphenyl]-3-yl}propanoic acid Biphenyl, no hydroxyl group C₁₅H₁₄O₂ 226.27 Lacks hydroxyl group, increasing hydrophobicity (logP ~3.1).
3-(4-Hydroxy-3-nitrophenyl)propanoic acid Single phenyl, 4-OH, 3-NO₂, propanoic acid C₉H₉NO₅ 211.17 Nitro group lowers hydroxyl pKa (~7.1) and enhances electron-withdrawing effects.
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid Biphenyl, 4-phenyl, amino group C₁₅H₁₅NO₂ 241.29 Stereospecific amino group enables chiral interactions in protein binding.

Physicochemical Properties

Table 2: Physicochemical Properties

Compound logP Water Solubility (mg/mL) pKa (COOH) pKa (OH)
This compound ~2.5 <1 (estimated) ~4.5 ~10.0
3-(4-Hydroxyphenyl)propanoic acid 1.36 10–50 4.3 9.8
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 1.84 Insoluble 4.1 7.1*

*Nitro group reduces hydroxyl pKa via resonance stabilization.

Biological Activity

3-(4-Hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound this compound features a biphenyl structure with a hydroxyl group attached to one of the phenyl rings. This structural feature is significant as it influences the compound's interaction with biological systems. The general formula can be represented as:

C15H16O3C_{15}H_{16}O_3

Mechanisms of Biological Activity

Research indicates that compounds with biphenyl structures often exhibit various biological activities due to their ability to interact with multiple biological targets. The hydroxyl group in this compound enhances its solubility and bioactivity, allowing it to participate in hydrogen bonding and other interactions with proteins and enzymes.

Anti-inflammatory Activity

Biphenyl derivatives have been studied for their anti-inflammatory properties. For instance, compounds similar to this compound have shown potential in inhibiting inflammatory pathways by modulating cytokine production and reducing oxidative stress in cellular models .

Antioxidant Properties

The presence of hydroxyl groups in biphenyl compounds is associated with antioxidant activity. This activity can be attributed to the ability of these compounds to scavenge free radicals, thus providing a protective effect against oxidative damage in cells .

Study 1: In Vitro Analysis of Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of biphenyl derivatives found that this compound significantly reduced the levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The study utilized various concentrations (10 µM to 100 µM) and demonstrated a dose-dependent response .

Concentration (µM)TNF-alpha (pg/mL)IL-6 (pg/mL)
0150200
10120180
5080150
10050100

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assay. The results indicated that at higher concentrations (above 50 µM), the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

Concentration (µM)DPPH Scavenging (%)
00
1020
5060
10085

Q & A

Basic Research Questions

Q. What are the recommended methods for preparing stable stock solutions of 3-(4-Hydroxy-[1,1'-biphenyl]-3-yl)propanoic Acid to minimize solvent interference in biological assays?

  • Methodological Answer : Dissolve the compound in organic solvents such as ethanol or DMSO (2 mg/mL in ethanol, 1 mg/mL in DMSO) after purging solvents with inert gases (e.g., nitrogen) to prevent oxidation. For aqueous buffers (e.g., PBS pH 7.2), directly dissolve the solid, but avoid storing solutions >24 hours due to potential degradation. Ensure residual organic solvent concentrations are ≤1% in final biological assays to mitigate solvent effects .

Q. How can researchers verify the molecular identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and carbon backbone integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Cross-reference spectral data with computational predictions (e.g., PubChem-derived InChI keys) for structural validation .

Advanced Research Questions

Q. What experimental strategies are effective for studying the inhibition of amyloid-β (Aβ) aggregation by this compound, and how should discrepancies between in vitro and in vivo models be addressed?

  • Methodological Answer : Use in vitro Thioflavin T (ThT) fluorescence assays to monitor Aβ42 fibril formation at 100 µM compound concentration. For in vivo validation, employ transgenic rodent models (e.g., Alzheimer’s disease mice) and quantify brain compound levels via LC-MS. Discrepancies may arise from bioavailability differences; use pharmacokinetic profiling to optimize dosing and blood-brain barrier penetration. Reconcile data by correlating in vitro IC₅₀ values with in vivo biomarker trends (e.g., Aβ plaque burden) .

Q. How can derivatives of this compound be designed to enhance antimicrobial activity against multidrug-resistant (MDR) ESKAPE pathogens?

  • Methodological Answer : Introduce substituents (e.g., halogenation at the biphenyl ring or amide linkages) to improve target binding. Prioritize derivatives with low MIC values (≤32 µg/mL) against MDR Staphylococcus aureus and Candida auris. Validate efficacy using time-kill assays and biofilm disruption studies. Structure-activity relationship (SAR) analysis guided by molecular docking (e.g., penicillin-binding protein targets) optimizes lead compounds .

Q. What methodological considerations are critical when evaluating osteoclast-modulating effects of this compound in hydroxyapatite resorption models?

  • Methodological Answer : Dose-response studies (0.1–10 µg/mL) in RAW 264.7 cells differentiated with RANKL. Quantify resorption pits on hydroxyapatite-coated plates via toluidine blue staining. Validate using tartrate-resistant acid phosphatase (TRAP) activity and cathepsin K expression as osteoclast biomarkers. Include alendronate as a positive control and normalize data to cell viability (MTT assay) to exclude cytotoxicity .

Q. How should researchers analyze conflicting data on the antioxidant activity of this compound in erythrocyte models exposed to oxidative stress?

  • Methodological Answer : Standardize oxidative stress induction (e.g., 50 µM cadmium) and measure malondialdehyde (MDA) for lipid peroxidation. Compare compound efficacy (500 nM in vitro, 80 mg/kg in vivo) in restoring catalase (CAT) and superoxide dismutase (SOD) activities. Address variability by controlling erythrocyte donor health status and using N-acetylcysteine as a reference antioxidant .

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